
(R)-2-((tert-Butoxycarbonyl)amino)-2-(trans-4-(trifluoromethyl)cyclohexyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((tert-Butoxycarbonyl)amino)-2-((1r,4R)-rel-4-(trifluoromethyl)cyclohexyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted cyclohexyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-((1r,4R)-rel-4-(trifluoromethyl)cyclohexyl)acetic acid typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-2-((1r,4R)-rel-4-(trifluoromethyl)cyclohexyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
Chemistry
In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-2-((1r,4R)-rel-4-(trifluoromethyl)cyclohexyl)acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for investigating the interactions between trifluoromethyl-substituted molecules and biological targets .
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the trifluoromethyl group can influence the pharmacokinetics and pharmacodynamics of drug candidates .
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased stability and reactivity .
作用機序
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-((1r,4R)-rel-4-(trifluoromethyl)cyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule .
類似化合物との比較
Similar Compounds
Similar compounds include other amino acid derivatives with Boc protecting groups and trifluoromethyl-substituted cyclohexyl rings. Examples include:
- ®-2-((tert-Butoxycarbonyl)amino)-2-(cyclohexyl)acetic acid
- ®-2-((tert-Butoxycarbonyl)amino)-2-((1r,4R)-rel-4-methylcyclohexyl)acetic acid .
Uniqueness
The uniqueness of ®-2-((tert-Butoxycarbonyl)amino)-2-((1r,4R)-rel-4-(trifluoromethyl)cyclohexyl)acetic acid lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable tool in various research and industrial applications .
特性
分子式 |
C14H22F3NO4 |
|---|---|
分子量 |
325.32 g/mol |
IUPAC名 |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C14H22F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-4-6-9(7-5-8)14(15,16)17/h8-10H,4-7H2,1-3H3,(H,18,21)(H,19,20)/t8?,9?,10-/m1/s1 |
InChIキー |
NLTYKBCKSQFNMS-UDNWOFFPSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](C1CCC(CC1)C(F)(F)F)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(C1CCC(CC1)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid](/img/structure/B14906677.png)
![Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14906687.png)
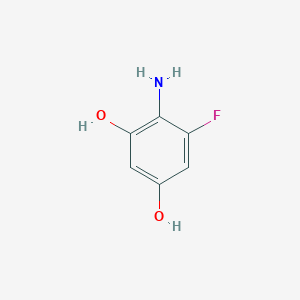
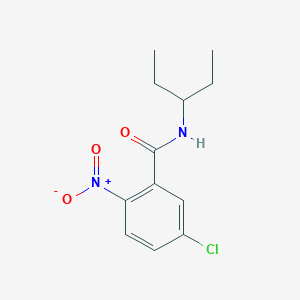
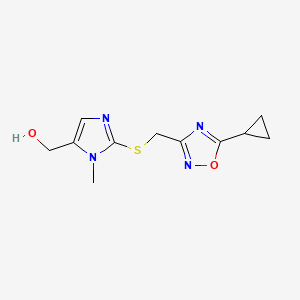
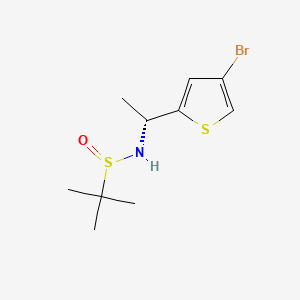
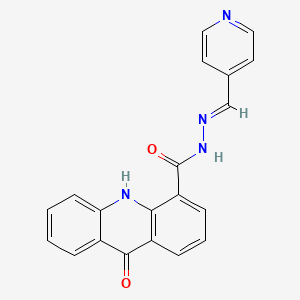
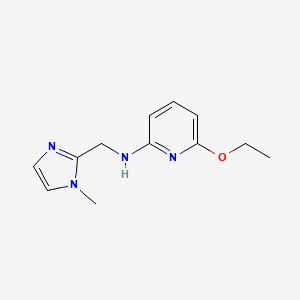
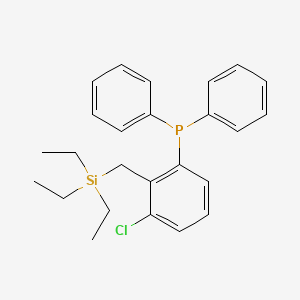
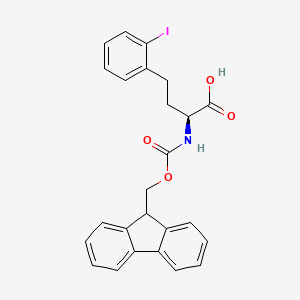
![7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906731.png)
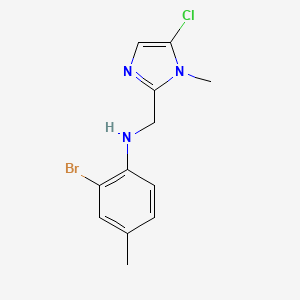
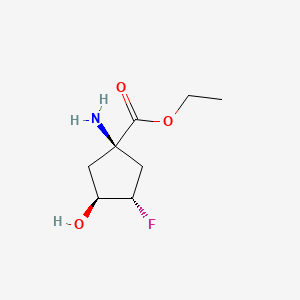
![8-Hydroxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906757.png)
